molecular formula C10H10ClN3O B12213345 2-Chloro-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine

2-Chloro-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No.: B12213345
M. Wt: 223.66 g/mol
InChI Key: CUNQIIZIGUKISX-UHFFFAOYSA-N
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Description

2-Chloro-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring, which is then coupled with a chloropyridine derivative under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .

Mechanism of Action

The mechanism by which 2-Chloro-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes or receptors where the compound can bind and modulate biological activity. The oxadiazole ring is known to interact with various biological targets, potentially disrupting normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-[3-(methyl)-1,2,4-oxadiazol-5-yl]pyridine
  • 2-Chloro-3-[3-(ethyl)-1,2,4-oxadiazol-5-yl]pyridine
  • 2-Chloro-3-[3-(butyl)-1,2,4-oxadiazol-5-yl]pyridine

Uniqueness

2-Chloro-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs .

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

5-(2-chloropyridin-3-yl)-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C10H10ClN3O/c1-6(2)9-13-10(15-14-9)7-4-3-5-12-8(7)11/h3-6H,1-2H3

InChI Key

CUNQIIZIGUKISX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=C(N=CC=C2)Cl

Origin of Product

United States

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